

# application of Disperse Blue 3 in polyester dyeing processes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disperse blue 3

Cat. No.: B134001

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## Application Notes: Disperse Blue 3 in Polyester Dyeing

### Introduction

**Disperse Blue 3** (CAS No. 2475-46-9) is an anthraquinone-based dye widely utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester.[1] As a non-ionic dye with low water solubility, it is applied from a fine aqueous dispersion.[2][3] The dyeing mechanism involves the diffusion of individual dye molecules from the aqueous phase into the amorphous regions of the polyester fibers at elevated temperatures, where they are held by van der Waals forces and hydrophobic interactions.[3][4] Achieving optimal color yield, levelness, and fastness properties requires precise control over the dyeing process. These notes provide detailed protocols for the primary methods of applying **Disperse Blue 3** to polyester fabrics: high-temperature exhaust, carrier exhaust, and continuous thermosol dyeing.

## Data Presentation

The following tables summarize typical quantitative data for dyeing polyester with **Disperse Blue 3**.

Table 1: Comparison of Polyester Dyeing Methods for **Disperse Blue 3**

Feature	High-Temperature (HT) Dyeing	Carrier Dyeing	Thermosol Dyeing
Dyeing Temperature	120–140°C[5][6]	80–100°C[5][6]	180–220°C[3][5]
Pressure	High Pressure[6]	Atmospheric Pressure[6]	Atmospheric Pressure
Typical Duration	45-60 minutes at temperature[7]	60-90 minutes at temperature[7][8]	60-90 seconds[4][9]
Key Auxiliaries	Dispersing agent, pH buffer[6]	Carrier, Dispersing agent, pH buffer[6]	Migration inhibitor, pH buffer[7]
Environmental Impact	Lower; avoids toxic carriers.[6]	Higher; due to potentially toxic carriers.[6]	Lower; no carrier required.[9]
Primary Application	Batch/exhaust dyeing; high quality.	Batch/exhaust dyeing without high-pressure equipment.	Continuous dyeing for large production runs. [7][9]

Table 2: Typical Fastness Properties of Disperse Dyes on Polyester

Fastness Property	General Rating (ISO Scale 1-5)	Notes
Wash Fastness	4-5[5]	Excellent. Reduction clearing is crucial for achieving high wash fastness.[2]
Light Fastness	4-6[5]	Good to Excellent. As an anthraquinone dye, good light fastness is expected.[5]
Rubbing (Crocking) Fastness	3-4[5]	Moderate to Good.
Sublimation Fastness	2-3 (Varies with dye structure) [5]	This can be a limitation for low-to-medium energy disperse dyes. Requires careful temperature control in finishing.
Perspiration Fastness	4-5	Good to Excellent.

Note: Fastness properties can vary based on the specific dye concentration, dyeing process, and finishing treatments applied to the fabric.

## Experimental Protocols

### High-Temperature (HT) Exhaust Dyeing

This is the most common and effective method for dyeing polyester, yielding excellent fastness and levelness. It requires a high-pressure dyeing machine.

Materials and Equipment:

- 100% Polyester fabric
- Disperse Blue 3**
- Dispersing agent (e.g., lignosulfonate-based)
- Acetic acid (to adjust pH)

- Sodium hydrosulfite and Sodium hydroxide (for reduction clearing)
- High-pressure laboratory dyeing apparatus (e.g., jet, beaker dyer)
- Beakers, graduated cylinders, and a pH meter

#### Protocol:

- Fabric Preparation: Ensure the polyester fabric is pre-scoured to remove any oils, waxes, or sizes.
- Dye Bath Preparation:
  - Set the dye bath with a liquor ratio of 1:10 to 1:20.
  - Add a dispersing agent (e.g., 1-2 g/L).[\[7\]](#)
  - Adjust the pH of the bath to 4.5-5.5 using acetic acid.[\[2\]](#)[\[4\]](#)
  - Separately, prepare a dispersion of the required amount of **Disperse Blue 3** (e.g., 1.0% on weight of fabric) by pasting it with a small amount of dispersing agent and warm water (40-50°C). Add this dispersion to the dye bath.
- Dyeing Cycle:
  - Introduce the polyester fabric into the dye bath at 60°C.[\[2\]](#)
  - Raise the temperature from 60°C to 130°C at a controlled rate of 1-2°C per minute.[\[7\]](#)
  - Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[\[2\]](#)  
[\[7\]](#)
  - Cool the dye bath to 70°C at a rate of approximately 2°C per minute.[\[7\]](#)
- After-treatment (Reduction Clearing):
  - Drain the dye bath.
  - Prepare a new bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[\[10\]](#)

- Treat the dyed fabric at 60-70°C for 10-20 minutes to remove any unfixed dye from the fiber surface.[6][10]
- Rinse the fabric thoroughly, first with hot water and then with cold water.
- Neutralize with a weak solution of acetic acid if necessary, followed by a final rinse.
- Drying: Dry the fabric in an oven or stenter at 100-130°C.[5]

## Carrier Exhaust Dyeing

This method is used when high-pressure equipment is unavailable, allowing dyeing to occur at or near the atmospheric boiling point of water.

Materials and Equipment:

- Same as HT dyeing, with the addition of a dyeing carrier (e.g., biphenyl, trichlorobenzene, or proprietary eco-friendly options).

Protocol:

- Fabric Preparation: Scour the polyester fabric as described for HT dyeing.
- Dye Bath Preparation:
  - Set the dye bath at 60°C with a liquor ratio of 1:10 to 1:20.
  - Add the dispersing agent (1-2 g/L) and an emulsified carrier (e.g., 2-5 g/L).[7]
  - Adjust the pH to 4.5-5.5 with acetic acid.[8]
  - Add the prepared **Disperse Blue 3** dispersion to the bath.
- Dyeing Cycle:
  - Introduce the fabric and run for 10-15 minutes at 60°C.[7][8]
  - Gradually raise the temperature to 95-100°C at a rate of 2-3°C per minute.[6]

- Hold at this temperature for 60-90 minutes.[6][8] The carrier swells the polyester fibers, facilitating dye penetration.[8]
- After-treatment:
  - Cool the bath to 60°C, then rinse the fabric thoroughly to remove residual carrier and unfixed dye.[2]
  - Perform reduction clearing as described in the HT dyeing protocol to ensure optimal fastness.
  - Rinse and dry the fabric.

## Thermosol Dyeing (Continuous Method)

This method is highly efficient for large-scale production and involves padding the fabric with dye liquor followed by high-temperature dry heat fixation.[9]

Materials and Equipment:

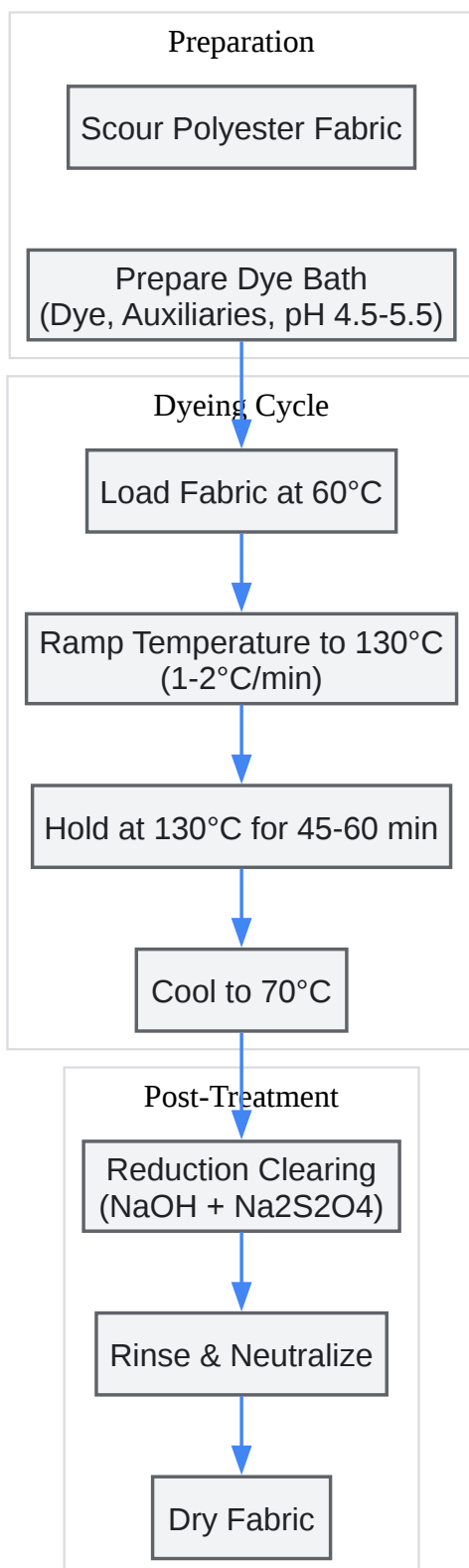
- 100% Polyester fabric
- **Disperse Blue 3**
- Migration inhibitor
- Padding mangle
- Infrared pre-dryer and hot flue dryer
- Thermosol unit (e.g., hot flue or contact heat)
- Washing and rinsing range

Protocol:

- Padding Liquor Preparation:

- Prepare a padding liquor containing **Disperse Blue 3** (X g/L, depending on desired shade), a migration inhibitor (10-20 g/L), and acetic acid to maintain a pH of 4.5-5.5.[7]
- Padding:
  - Pad the fabric through the liquor using a padding mangle to achieve a uniform wet pick-up of 60-70%.[7]
- Drying:
  - Immediately dry the padded fabric. An infrared pre-dryer is ideal to minimize dye migration, followed by a hot flue dryer at 100-120°C.[4][7]
- Thermofixation:
  - Pass the dried fabric through a thermosol unit at 190–220°C for 60–90 seconds.[7][9] At this temperature, the dye sublimes and diffuses into the polyester fibers.[11]
- After-treatment:
  - The fabric must be thoroughly washed to remove unfixed dye and auxiliaries.
  - This typically involves a reduction clearing step, as detailed in the HT protocol, followed by rinsing and final drying.[7]

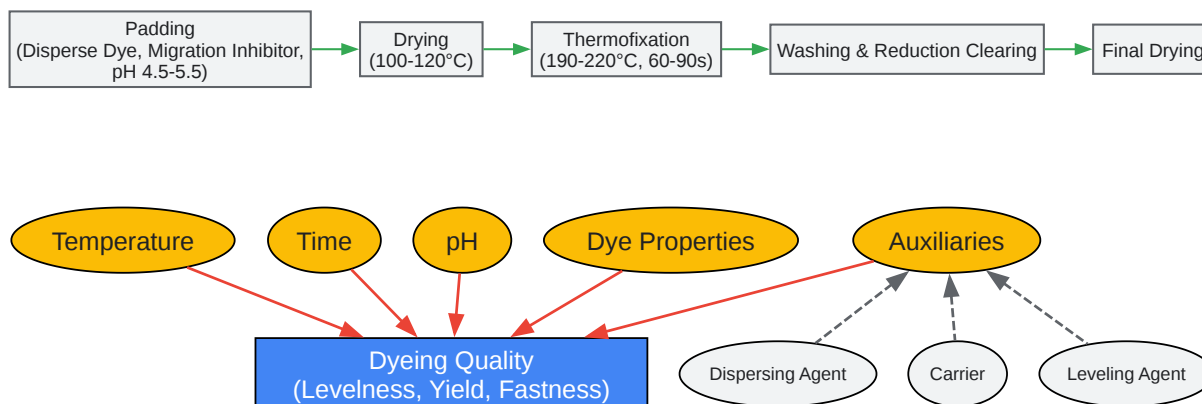
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Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.





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Address: 3281 E Guasti Rd  
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